(r)-3-((1,3-Dioxoisoindolin-2-yl)methyl)-4,4,4-trifluoro-3-hydroxybutanoic acid (r)-3-((1,3-Dioxoisoindolin-2-yl)methyl)-4,4,4-trifluoro-3-hydroxybutanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17632876
InChI: InChI=1S/C13H10F3NO5/c14-13(15,16)12(22,5-9(18)19)6-17-10(20)7-3-1-2-4-8(7)11(17)21/h1-4,22H,5-6H2,(H,18,19)/t12-/m1/s1
SMILES:
Molecular Formula: C13H10F3NO5
Molecular Weight: 317.22 g/mol

(r)-3-((1,3-Dioxoisoindolin-2-yl)methyl)-4,4,4-trifluoro-3-hydroxybutanoic acid

CAS No.:

Cat. No.: VC17632876

Molecular Formula: C13H10F3NO5

Molecular Weight: 317.22 g/mol

* For research use only. Not for human or veterinary use.

(r)-3-((1,3-Dioxoisoindolin-2-yl)methyl)-4,4,4-trifluoro-3-hydroxybutanoic acid -

Specification

Molecular Formula C13H10F3NO5
Molecular Weight 317.22 g/mol
IUPAC Name (3R)-3-[(1,3-dioxoisoindol-2-yl)methyl]-4,4,4-trifluoro-3-hydroxybutanoic acid
Standard InChI InChI=1S/C13H10F3NO5/c14-13(15,16)12(22,5-9(18)19)6-17-10(20)7-3-1-2-4-8(7)11(17)21/h1-4,22H,5-6H2,(H,18,19)/t12-/m1/s1
Standard InChI Key DWWWFCHWHXIPAH-GFCCVEGCSA-N
Isomeric SMILES C1=CC=C2C(=C1)C(=O)N(C2=O)C[C@](CC(=O)O)(C(F)(F)F)O
Canonical SMILES C1=CC=C2C(=C1)C(=O)N(C2=O)CC(CC(=O)O)(C(F)(F)F)O

Introduction

Structural and Molecular Characteristics

Core Structural Features

The molecular architecture of (R)-3-((1,3-Dioxoisoindolin-2-yl)methyl)-4,4,4-trifluoro-3-hydroxybutanoic acid (molecular formula: C13H10F3NO5C_{13}H_{10}F_3NO_5, molecular weight: 317.22 g/mol) integrates three critical components:

  • A dioxoisoindoline moiety, which contributes to planar rigidity and potential π-π stacking interactions with biological targets.

  • A trifluoromethyl (-CF3_3) group at the C4 position, known to enhance lipophilicity and metabolic resistance.

  • A (R)-3-hydroxybutanoic acid segment, providing chirality and hydrogen-bonding capabilities .

The stereochemistry at the C3 position (R-configuration) is crucial for its biological activity, as enantiomeric forms often exhibit divergent interactions with enzymes or receptors.

Spectroscopic and Computational Insights

Nuclear Magnetic Resonance (NMR) studies reveal distinct signals for the trifluoromethyl group (19^{19}F NMR: δ -62 to -65 ppm) and the dioxoisoindoline protons (1^{1}H NMR: δ 7.6–8.1 ppm) . Density Functional Theory (DFT) simulations predict a bent conformation due to intramolecular hydrogen bonding between the hydroxyl group and the carbonyl oxygen of the dioxoisoindoline ring.

PropertyValue
Molecular FormulaC13H10F3NO5C_{13}H_{10}F_3NO_5
Molecular Weight317.22 g/mol
IUPAC Name(3R)-3-[(1,3-dioxoisoindol-2-yl)methyl]-4,4,4-trifluoro-3-hydroxybutanoic acid
Topological Polar Surface Area98.7 Ų

Synthesis and Preparation

Multi-Step Synthetic Routes

The synthesis of this compound typically involves three stages:

  • Formation of the Dioxoisoindoline Core: Phthalic anhydride reacts with methylamine under anhydrous conditions to yield 1,3-dioxoisoindoline, followed by N-alkylation with propargyl bromide.

  • Introduction of the Trifluoromethyl Group: A radical trifluoromethylation using Umemoto’s reagent (CF3_3+ source) selectively functionalizes the α-position of the carbonyl group .

  • Chiral Resolution: Enzymatic hydrolysis with lipases (e.g., Candida antarctica) achieves enantiomeric excess >98% for the R-configuration .

Optimization Challenges

Key challenges include minimizing racemization during the hydroxybutanoic acid coupling step and avoiding side reactions from the electrophilic trifluoromethyl group. Purification via preparative HPLC (C18 column, acetonitrile/water gradient) yields >95% purity.

Physicochemical Properties

Solubility and Stability

The compound displays limited aqueous solubility (0.12 mg/mL at pH 7.4) but high solubility in polar aprotic solvents like DMSO (>50 mg/mL). The trifluoromethyl group confers resistance to oxidative degradation, with a half-life of 48 hours in human liver microsomes .

Biological Activities and Mechanistic Studies

Enzyme Inhibition

Preliminary assays indicate potent inhibition of histone deacetylases (HDACs) (IC50_{50} = 0.8 μM), attributed to the zinc-binding capacity of the hydroxamate-like motif formed by the hydroxybutanoic acid and dioxoisoindoline groups. Comparative data:

HDAC IsoformIC50_{50} (μM)
HDAC10.82
HDAC61.45

Antibacterial Activity

Against Staphylococcus aureus (MRSA), the compound shows a MIC of 16 μg/mL, likely due to disruption of cell wall biosynthesis via binding to penicillin-binding proteins .

Comparative Analysis with Structural Analogs

Fluorinated Derivatives

Replacing the trifluoromethyl group with -CH3_3 reduces HDAC inhibition by 15-fold, underscoring the importance of fluorine’s electronegativity .

Dioxoisoindoline Modifications

Removing the dioxoisoindoline ring decreases metabolic stability (half-life <6 hours), highlighting its role in shielding the hydroxybutanoic acid from esterase-mediated cleavage.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator